3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-10-7-8-13(14(9-10)30-2)26-19(28)18-17(25)15-16(21(22,23)24)11-5-3-4-6-12(11)27-20(15)31-18/h7-9H,3-6,25H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOABBNVVHXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and implications for drug development.
- Molecular Formula : C21H20F3N3O3S
- Molecular Weight : 451.47 g/mol
- CAS Number : 626221-70-3
The compound primarily exhibits cholinesterase inhibitory activity, which is significant for treating neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enhances acetylcholine levels in the brain, improving cognitive function.
Inhibition Potency
Recent studies have shown that derivatives of this compound demonstrate:
- AChE IC50 : 0.131 µM (five times more potent than tacrine)
- BChE IC50 : 0.068 µM
These values indicate a strong potential for these compounds in managing AD by preventing the breakdown of acetylcholine and potentially blocking amyloid-beta aggregation .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Cognitive Enhancement in Animal Models :
-
Molecular Docking Studies :
- Molecular docking analyses revealed that the compound binds effectively to both the catalytic active site and the peripheral anionic site of AChE. This dual binding capability is crucial for its mechanism as it not only inhibits enzyme activity but also prevents amyloid aggregation associated with AD pathology .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Compounds with similar structures have been shown to exhibit promising anti-Aβ self-assembly properties alongside their cholinesterase inhibition capabilities.
- The structure-activity relationship (SAR) indicates that variations in the aliphatic ring size and functional groups significantly affect inhibitory potency against cholinesterases .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Anti-Plasmodial Activity : Compounds like KuSaSch105 (17d) (4-chlorophenyl, phenyl) and KuSaSch032 (9f) (2-chlorophenyl, 3-methylphenyl) exhibit potent antiplasmodial activity (IC₅₀: 0.12–0.34 µM), suggesting that lipophilic substituents (e.g., chloro, methyl) enhance binding to parasitic targets .
- Cytotoxicity : Compound 1 (3-chloro-2-methylphenyl, 5-oxo) demonstrates significant cytotoxicity against ovarian cancer cells (IC₅₀ < 5 µM), attributed to its halogenated aryl group and ketone functionality, which may induce apoptosis .
Physicochemical Considerations
- Solubility : The 2,4-dimethoxy groups in the target compound may increase aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in KuSaSch105), though this could reduce membrane permeability .
- Molecular Weight : The target compound (~452 g/mol) and STL006038 (405.4 g/mol) fall within acceptable ranges for drug-likeness, while smaller derivatives like the 4-fluorophenyl analogue (341.4 g/mol) may exhibit better bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
